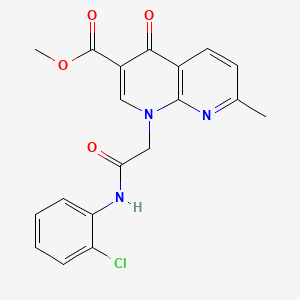
Methyl 1-(2-((2-chlorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including an amine, an ester, and a naphthyridine ring system . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a naphthyridine ring, which is a type of nitrogen-containing heterocyclic compound . The presence of the amine and ester functional groups also adds to the complexity of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. This compound’s properties would be influenced by its functional groups and the naphthyridine ring system .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Naphthyridine derivatives have been synthesized and evaluated for their antibacterial activities. For example, studies on pyridonecarboxylic acids as antibacterial agents reveal the synthesis of various analogues with significant in vitro and in vivo antibacterial properties, indicating their potential as therapeutic agents against bacterial infections (Egawa et al., 1984). Another research focused on fluoronaphthyridines, highlighting the synthesis and structure-activity relationships of compounds with improved antibacterial activities (Bouzard et al., 1992).
Protein Tyrosine Kinase Inhibitors
Naphthyridine derivatives have been identified as selective inhibitors of protein tyrosine kinases, offering potential therapeutic applications in cancer treatment and other diseases associated with tyrosine kinase activity. A study on the synthesis and structure-activity relationships of naphthyridinones as pp60c-src inhibitors showcases the potential of these compounds in targeted therapies (Thompson et al., 2000).
Organic Synthesis and Chemical Studies
Naphthyridine compounds serve as key intermediates and tools in organic synthesis, enabling the development of various chemical entities. For instance, a convenient synthesis of 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives was developed, highlighting the versatility of naphthyridine scaffolds in chemical synthesis (Kobayashi et al., 2009).
Antimicrobial Agents
Synthesis of novel 1,8-naphthyridine derivatives has been explored for potential antimicrobial applications. Research into the development of these compounds suggests their effectiveness against various pathogenic bacteria and fungi, indicating their role in addressing antimicrobial resistance (Karabasanagouda & Adhikari, 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 1-[2-(2-chloroanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c1-11-7-8-12-17(25)13(19(26)27-2)9-23(18(12)21-11)10-16(24)22-15-6-4-3-5-14(15)20/h3-9H,10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPVAKRLLIGAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-((2-chlorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

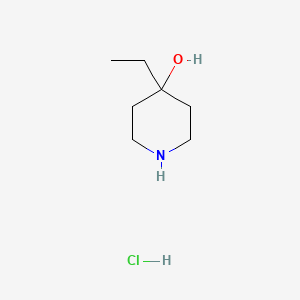
![N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2679729.png)

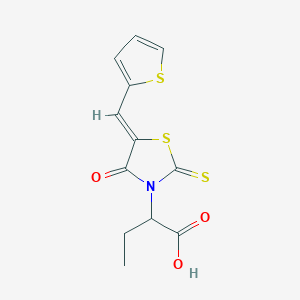
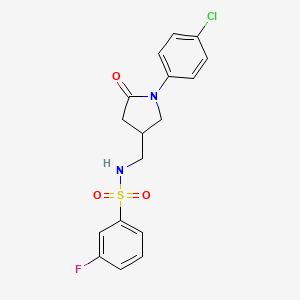
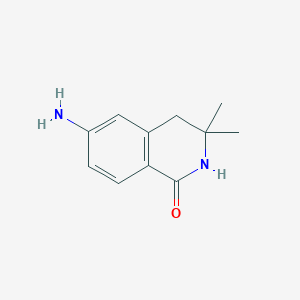
![(1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2679739.png)
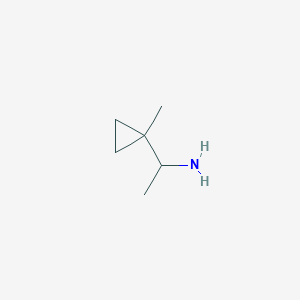
![5-[(2,5-Dioxooxolan-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2679742.png)

![2-(Phenylmethoxycarbonylamino)-2-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2679744.png)

![Propyl 4-[7-(dimethylcarbamoyloxy)-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2679747.png)
![(2S)-2-[3-(Methoxymethyl)phenyl]propanoic acid](/img/structure/B2679748.png)